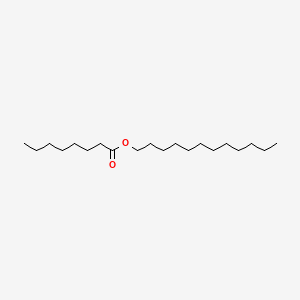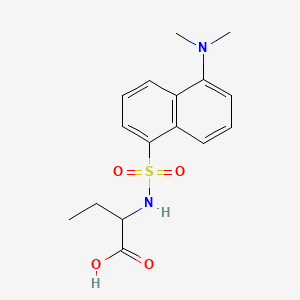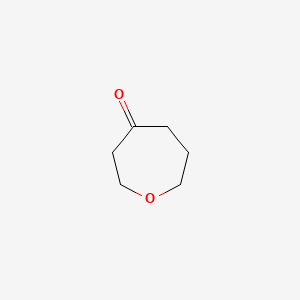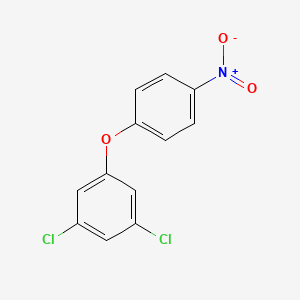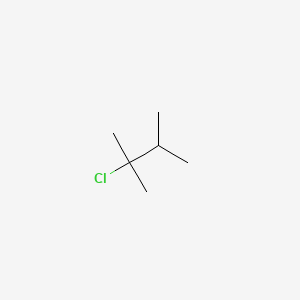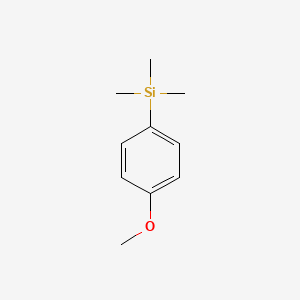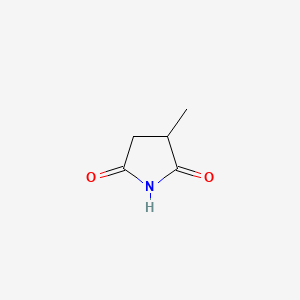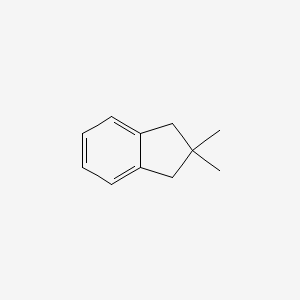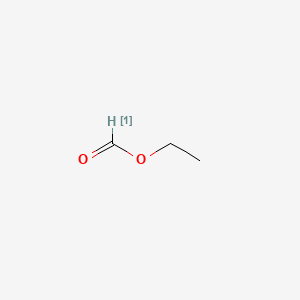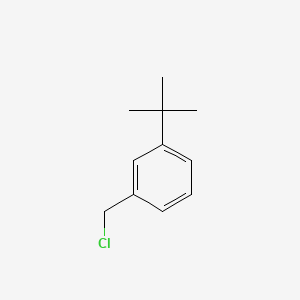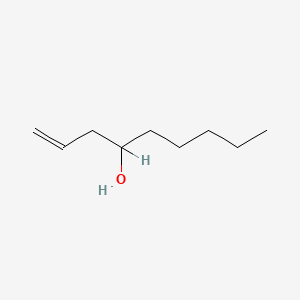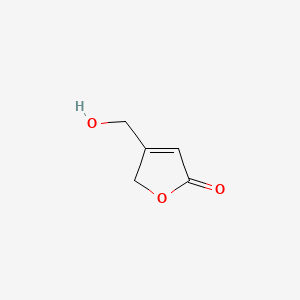
2(5H)-Furanone, 4-(hydroxymethyl)-
Übersicht
Beschreibung
“2(5H)-Furanone, 4-(hydroxymethyl)-” is a chemical compound . It is used as a prepolymer and antiviral precursor .
Synthesis Analysis
The compound can be synthesized through the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives . The 4-[(acetoxy)methyl]furan-2(5H)-one and 4-(hydroxymethyl)furan-2(5H)-one were easily prepared from 4- using Chiralpak® AD and Chiralpak® AS columns .
Molecular Structure Analysis
The molecular weight of “2(5H)-Furanone, 4-(hydroxymethyl)-” is 114.1 . Its IUPAC name is 4-(hydroxymethyl)-2(5H)-furanone and its InChI code is 1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 .
Physical And Chemical Properties Analysis
“2(5H)-Furanone, 4-(hydroxymethyl)-” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Versatile Chemical Intermediate
2(5H)-Furanone, 4-(hydroxymethyl)-, known as a versatile chemical intermediate, has been utilized in the production of various products. This includes its use in synthesizing unsaturated (+) muscarine, microbial metabolites, (+) trans-burseran, (−) isostegane, (+) steganacin, (−) verrucarinolactone, and analogues of prostacyclin and chrysanthemic acid. Its efficient synthesis from 5-hydroxymethylfurfural using sodium perborate in acetic acid as a solvent has been demonstrated, achieving high yields under optimal conditions (Mliki & Trabelsi, 2016).
Formation in Foods and Biological Functions
Various 4-hydroxy-3(2H)-furanones are found in cooked foodstuffs, contributing to flavors in strawberries, raspberries, pineapples, and tomatoes. These compounds are typically formed through Maillard reactions during heating. Additionally, furanones like 5-methyl-4-hydroxy-3(2H)-furanone serve biological roles such as acting as a male pheromone in cockroaches or deterring fungal growth in strawberries (Slaughter, 2007).
Quantitative Analysis in Plant Extracts
The compound has been quantified in plant extracts, such as in dichloromethane extracts of Helleborus lividus subsp. corsicus leaves, using 1H NMR methods. This has shown that the compound constitutes a significant percentage of these extracts, highlighting the plant as a natural source of (S)-5-hydroxymethyl-2(5H)-furanone (Maroselli, Paoli, & Bighelli, 2022).
Antioxidant and Anti-carcinogenic Properties
Some furanones occurring in foods have shown mutagenic properties but also act as effective anti-carcinogenic agents in diets, particularly against certain cancer-inducing compounds. Their antioxidant activity is comparable to ascorbic acid, indicating potential health benefits (Slaughter, 1999).
Biological Signaling and Synthetic Applications
Brominated furanones produced by red seaweed have been found to interfere with bacterial signaling, preventing colonization. This indicates their role as inter-organism signal molecules, which could have applications in biotechnology and synthetic chemistry (Slaughter, 1999).
Synthesis and Biofilm Inhibition
An improved method for synthesizing 4-(hydroxymethyl)-2(5H)-furanone has been developed, which shows potential as a weak inhibitor of Pseudomonas aeruginosa biofilm formation. This could have implications for medical and environmental applications (Wei-min, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMEYAHRFTDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230780 | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 4-(hydroxymethyl)- | |
CAS RN |
80904-75-2 | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



